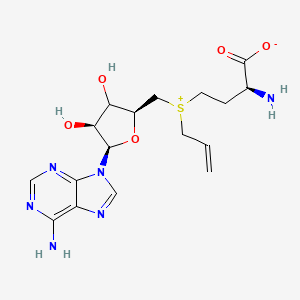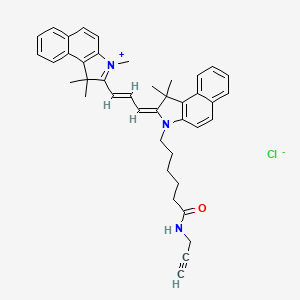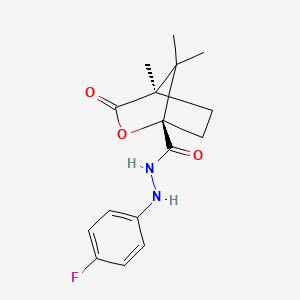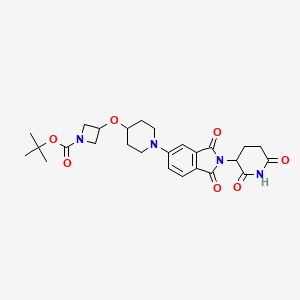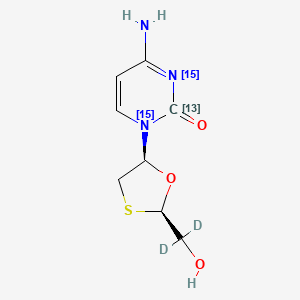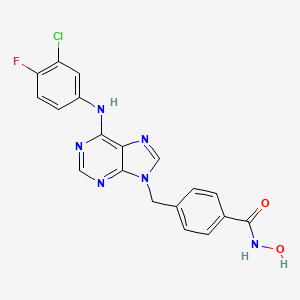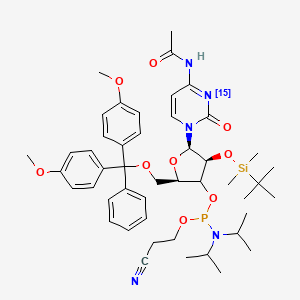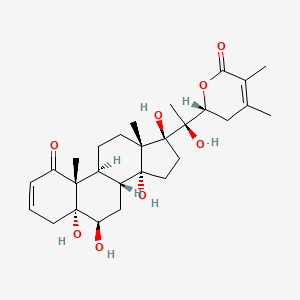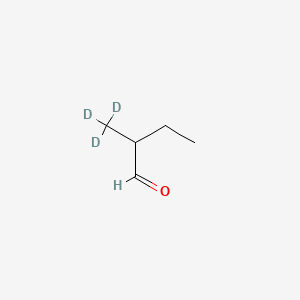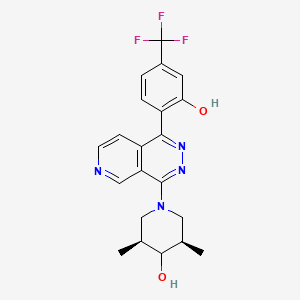
Antibiofilm agent-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiofilm agent-3 is a compound specifically designed to combat biofilm-associated infections. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in both medical and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of Core Structure: The initial step often involves the construction of a core structure through reactions such as cyclization or condensation.
Functionalization: Subsequent steps involve the introduction of functional groups that enhance the antibiofilm activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Antibiofilm agent-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced antibiofilm properties. These derivatives are often tested for their efficacy in disrupting biofilms and preventing their formation .
科学研究应用
Antibiofilm agent-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of biofilm disruption and the development of new antibiofilm agents.
Biology: Employed in research on microbial biofilms, including studies on the genetic and biochemical pathways involved in biofilm formation and maintenance.
Medicine: Investigated for its potential use in treating chronic infections caused by biofilm-forming pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in the development of coatings and materials that resist biofilm formation, particularly in medical devices and water treatment systems
作用机制
The mechanism of action of Antibiofilm agent-3 involves several key steps:
Disruption of Extracellular Matrix: The compound interferes with the extracellular polymeric substances that hold the biofilm together, leading to its disintegration.
Inhibition of Quorum Sensing: this compound disrupts the quorum sensing pathways that bacteria use to communicate and coordinate biofilm formation.
Targeting Bacterial Membranes: The compound can penetrate bacterial cell membranes, leading to cell lysis and death
相似化合物的比较
Similar Compounds
Rhamnolipids: Natural surfactants with antibiofilm properties.
Antimicrobial Peptides: Short peptides that can disrupt biofilms by targeting bacterial membranes.
Silver Nanoparticles: Known for their broad-spectrum antimicrobial activity and ability to disrupt biofilms
Uniqueness of Antibiofilm agent-3
This compound is unique in its multi-faceted approach to combating biofilms. Unlike other compounds that may target only one aspect of biofilm formation, this compound disrupts the extracellular matrix, inhibits quorum sensing, and targets bacterial membranes simultaneously. This multi-targeted approach makes it particularly effective against resilient biofilm-forming pathogens .
属性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC 名称 |
4-bromo-3-(3-chloroanilino)-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2 |
InChI 键 |
YXFDMAGVFGIHIN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



